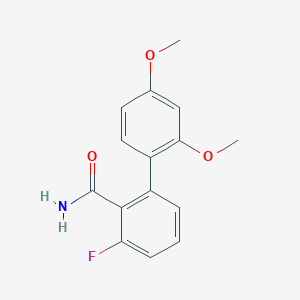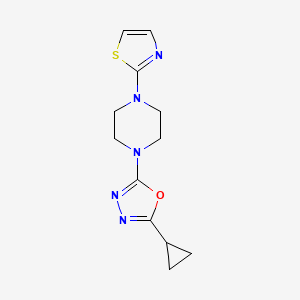
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide, also known as FDAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FDAB is a biphenyl derivative that contains a fluorine atom and two methoxy groups. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide is not fully understood. However, it has been suggested that 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and division. It has also been suggested that 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has also been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in the brain. Additionally, 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its potent anticancer and neuroprotective activity, which makes it a potential lead compound for drug development. Another advantage is its ease of synthesis using various methods. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide. One direction is to further elucidate its mechanism of action, particularly in relation to its anticancer and neuroprotective activity. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to optimize its synthesis and improve its solubility in water.
合成方法
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide can be synthesized using various methods, including Suzuki coupling and Buchwald-Hartwig coupling. The Suzuki coupling method involves the reaction of 3-fluoro-2',4'-dimethoxybiphenyl with 2-bromoacetamide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig coupling method involves the reaction of 3-fluoro-2',4'-dimethoxybiphenyl with 2-chloroacetamide in the presence of a palladium catalyst and a ligand. Both methods have been shown to yield high-quality 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide with good yields.
科学研究应用
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has shown potential as a lead compound for the development of new drugs. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-9-6-7-10(13(8-9)20-2)11-4-3-5-12(16)14(11)15(17)18/h3-8H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVBJWAJGOBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2',4'-dimethoxybiphenyl-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)

![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)
![N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
![5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689619.png)
![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)
![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
![1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)